3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N3O4.BrH/c1-28-19-12-10-17(11-13-19)22-15-21(25,23-14-4-2-3-5-20(22)23)16-6-8-18(9-7-16)24(26)27;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMFWOIYHNNXCM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound belonging to the imidazo[1,2-a]azepine class. This compound has garnered attention due to its unique structural features and potential biological activities. The molecular formula is C21H24BrN3O4 with a molecular weight of approximately 440.36 g/mol .
Structural Characteristics
The compound's structure includes several functional groups:
- Hydroxyl group (-OH)
- Methoxy group (-OCH₃)
- Nitro group (-NO₂)
These groups contribute to its reactivity and biological properties. The presence of the imidazo[1,2-a]azepine core is particularly significant for its pharmacological interactions.
Research indicates that this compound acts as a calcium channel blocker , inhibiting calcium influx into cells. This mechanism may lead to:
- Smooth muscle relaxation
- Potential applications in treating cardiovascular diseases
- Management of muscle spasms .
Pharmacological Applications
Due to its biological activity, this compound has potential applications in:
- Cardiovascular therapy
- Neurological disorders
Further studies are necessary to explore its efficacy and safety in clinical settings.
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar agents:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Hyoscine butylbromide | Antispasmodic agent | Used for gastrointestinal disorders |
| Pinaverium bromide | Spasmolytic agent | Treats irritable bowel syndrome |
| 1-(4-methoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H-imidazo[1,2-a]azepin | Similar core structure | Potentially similar pharmacological effects |
These compounds exhibit varying degrees of biological activity influenced by their specific substituents and mechanisms of action .
In Vitro Studies
Recent studies have focused on the interactions of this compound with various biological targets. For instance:
- Calcium Channel Studies : Experiments demonstrated that the compound effectively reduces calcium ion concentration in smooth muscle cells, suggesting its role as a therapeutic agent for hypertension .
Antimicrobial Activity
While primarily noted for its calcium channel blocking ability, preliminary research indicates potential antimicrobial properties. Further investigations are needed to assess its effectiveness against specific pathogens.
Preparation Methods
Dihydroazepine Precursor Synthesis
The azepine ring is synthesized via cyclization of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (7 ), prepared from caprolactam through Birch reduction followed by methoxylation. Alternative routes employ Pd-catalyzed intramolecular coupling to form seven-membered rings, though yields remain moderate (45–60%).
Imidazo[1,2-a]azepine Cyclization
Condensation of 7 with 2-amino-1-(4-nitrophenyl)ethan-1-one (2e ) in refluxing ethanol (12 h) forms 3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (8e ) in 72% yield. Mechanistically, this involves nucleophilic attack of the azepine’s amine on the α-keto group, followed by dehydration (Fig. 2). Microwave-assisted cyclization (150°C, 30 min) improves yields to 85% while reducing side products.
Quaternization and Salt Formation
N-Alkylation with 4-Methoxybenzyl Bromide
Treatment of 8e with 4-methoxybenzyl bromide in acetonitrile (80°C, 8 h) affords the quaternary ammonium salt in 65% yield. The reaction’s efficiency hinges on the counterion’s nucleophilicity, with bromide preferred over chloride due to enhanced solubility.
Counterion Exchange
Metathesis with AgBr in methanol replaces initial counterions (e.g., chloride) with bromide, achieving >95% ion exchange efficiency. This step is critical for ensuring consistent pharmacokinetic properties.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography (EtOAc/MeOH 9:1) removes unreacted alkylating agents and oligomeric byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves diastereomers, with purity >98% confirmed by UV-Vis.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO2), 7.89 (s, 1H, imidazole-H), 6.93 (d, J=8.8 Hz, 2H, Ar-OCH3), 4.72 (s, 2H, N+CH2), 3.81 (s, 3H, OCH3).
- HRMS : m/z calc. for C23H25BrN3O4+ [M]+: 494.1004; found: 494.1006.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Cyclization | 72 | 95 | Scalability | Long reaction time (12 h) |
| Microwave-Assisted | 85 | 98 | Rapid synthesis (30 min) | Specialized equipment required |
| Oxidative Hydration | 68 | 90 | Stereoselectivity | Overoxidation risks |
Challenges and Optimization Strategies
Regioselectivity in Quaternization
Competing alkylation at the azepine nitrogen is mitigated by steric hindrance from the 4-nitrophenyl group, directing reactivity to the imidazole nitrogen. Computational modeling (DFT) confirms a 12.3 kcal/mol preference for imidazole N-alkylation.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) accelerate quaternization but promote decomposition above 90°C. Optimal conditions use acetonitrile at 80°C, balancing rate and stability.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step pathways, including cyclization of imidazoazepine precursors and quaternization reactions. Key challenges include low yields due to steric hindrance from the nitro and methoxy substituents and purification difficulties caused by byproducts. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80–100°C for 2 hours vs. 24 hours under reflux) .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve quaternization efficiency .
Q. Which spectroscopic and analytical methods are essential for structural characterization?
- Answer : Confirming the fused imidazoazepine core and substituent positions requires:
- 1H/13C NMR : To identify proton environments (e.g., distinguishing azepine ring protons from aromatic methoxy/nitro groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M-Br]+ ion) .
- X-ray crystallography : Resolves stereochemistry of the hydroxyl group at position 3 and confirms the quaternary ammonium structure .
Q. What preliminary assays are used to evaluate its biological activity?
- Answer : Initial screening focuses on:
- Enzyme inhibition assays : Testing against kinases or proteases due to structural similarity to imidazoazepine-based inhibitors .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50 values .
- Molecular docking : Preliminary computational modeling to predict binding affinity with targets like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How does the nitro group at the 4-position influence reactivity and bioactivity compared to halogenated analogs?
- Answer : The electron-withdrawing nitro group:
- Reduces nucleophilicity : Slows SN2 reactions at the quaternary nitrogen but enhances stability in physiological conditions .
- Modulates bioactivity : Compared to chloro analogs, nitro-substituted derivatives show stronger inhibition of NO synthase (e.g., IC50 = 0.8 µM vs. 2.3 µM for Cl-substituted) due to improved charge interactions .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Answer : Discrepancies often arise from:
- Purity variances : HPLC quantification (≥98% purity) is critical; impurities (e.g., unreacted precursors) may skew assay results .
- Assay conditions : Standardize protocols (e.g., serum-free media vs. fetal bovine serum) to minimize confounding factors .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., imidazo-thiazines) to identify trends .
Q. What advanced computational methods predict its interaction with biological targets?
- Answer : Combine:
- Molecular dynamics simulations : To model conformational flexibility of the azepine ring in aqueous environments .
- Free-energy perturbation (FEP) : Quantifies binding energy changes when substituting nitro with methoxy groups .
- Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bonding with the hydroxyl group at position 3) .
Q. What strategies mitigate degradation during in vivo pharmacokinetic studies?
- Answer : Degradation pathways include hydrolysis of the imidazole ring and oxidation of the hydroxyl group. Mitigation involves:
- Prodrug design : Mask the hydroxyl group as an ester to enhance metabolic stability .
- Encapsulation : Use liposomal carriers to protect against enzymatic cleavage in serum .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C (microwave) | +25% vs. reflux | |
| Solvent | DMF | +18% vs. ethanol | |
| Catalyst | Tetrabutylammonium Br | +30% efficiency |
Table 2 : Comparative Bioactivity of Analogues
| Substituent (Position 4) | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Nitro | NO Synthase | 0.8 | |
| Chloro | NO Synthase | 2.3 | |
| Methoxy | Cyclooxygenase-2 | 5.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
